molecular formula C16H15N3O4S2 B2921580 4-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941868-67-3

4-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2921580
CAS RN: 941868-67-3
M. Wt: 377.43
InChI Key: COYQIEUCZGYKEW-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule that has been synthesized in the laboratory and has shown promising results in various preclinical studies.

Scientific Research Applications

Thiophene Derivatives Synthesis and Applications

Synthesis Techniques and Reactivity : Research has focused on synthesizing thiophenylhydrazonoacetates and their reactivity towards various nitrogen nucleophiles, leading to the formation of a range of heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This synthesis route illustrates the versatility of thiophene derivatives in constructing complex heterocyclic structures with potential for further chemical modifications and applications (Mohareb et al., 2004).

Anticancer Activity : A series of benzamides containing thiophene and oxadiazole moieties have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. These studies demonstrate the therapeutic potential of such compounds, with some derivatives showing higher anticancer activities than reference drugs. This highlights the importance of structural motifs present in the query compound for developing novel anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Properties : Derivatives of 1,3,4-oxadiazole bearing compounds have been synthesized and shown to exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria. The incorporation of the thiophene and oxadiazole units into the benzamide structure appears to contribute to their antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Khalid et al., 2016).

Nematicidal Activity : The nematicidal activities of novel 1,2,4-oxadiazole derivatives with a thiadiazole amide moiety have been assessed, with some compounds showing promising activity against Bursaphelenchus xylophilus, a harmful plant nematode. This indicates the potential agricultural applications of such compounds in controlling nematode infestations (Liu et al., 2022).

Crystal Structure and Molecular Interactions : Studies on the crystal structure of related compounds have provided insights into their molecular geometry, hydrogen bonding patterns, and π···π interactions. Understanding these structural parameters is crucial for the rational design of new compounds with desired properties (Sharma et al., 2016).

properties

IUPAC Name

4-propan-2-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-10(2)25(21,22)12-7-5-11(6-8-12)14(20)17-16-19-18-15(23-16)13-4-3-9-24-13/h3-10H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYQIEUCZGYKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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